N-(4-bromo-2-methylphenyl)pyridine-2-carboxamide
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Overview
Description
N-(4-Bromo-2-methylphenyl)picolinamide is an organic compound with the molecular formula C13H11BrN2O and a molecular weight of 291.14 g/mol . This compound is characterized by the presence of a bromine atom attached to a methyl-substituted phenyl ring, which is further connected to a picolinamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Bromo-2-methylphenyl)picolinamide can be synthesized through the Chan–Lam coupling reaction, which involves the arylation of amines. This method typically uses aryl boronic acids and amines under mild reaction conditions . The reaction is catalyzed by copper salts and proceeds at room temperature, making it an efficient and cost-effective method for synthesizing this compound.
Industrial Production Methods
In industrial settings, the synthesis of N-(4-Bromo-2-methylphenyl)picolinamide may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-methylphenyl)picolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-arylated product, while oxidation can produce a corresponding oxide derivative.
Scientific Research Applications
N-(4-Bromo-2-methylphenyl)picolinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-methylphenyl)picolinamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-Bromo-2-methylphenyl)picolinamide include:
- N-(4-Bromophenyl)picolinamide
- N-(2-Methylphenyl)picolinamide
- N-(4-Methylphenyl)picolinamide
Uniqueness
N-(4-Bromo-2-methylphenyl)picolinamide is unique due to the presence of both bromine and methyl substituents on the phenyl ring, which can influence its reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific research applications .
Properties
Molecular Formula |
C13H11BrN2O |
---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H11BrN2O/c1-9-8-10(14)5-6-11(9)16-13(17)12-4-2-3-7-15-12/h2-8H,1H3,(H,16,17) |
InChI Key |
ZFAFWNWGGZGYMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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